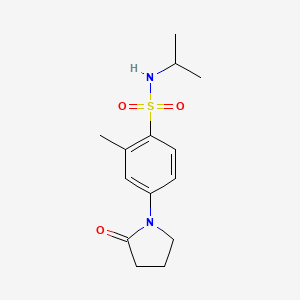![molecular formula C13H13ClN2O3S B6095151 1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride](/img/structure/B6095151.png)
1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride, commonly known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP is a quaternary ammonium compound that is synthesized through a multi-step process.
Applications De Recherche Scientifique
PEP has shown potential in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. PEP has also been used in the development of biosensors for the detection of biomolecules.
Mécanisme D'action
PEP's mechanism of action is primarily attributed to its ability to interact with biological molecules, including proteins and nucleic acids. PEP has been shown to bind to DNA and RNA, leading to changes in their structure and function. PEP has also been shown to interact with proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects
PEP has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. PEP has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
PEP has several advantages for use in lab experiments, including its stability, high solubility, and low toxicity. However, PEP's limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of PEP. These include the optimization of the synthesis method to reduce costs and increase yields, the development of new applications for PEP, and the investigation of PEP's potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand PEP's mechanism of action and its effects on biological systems.
Conclusion
In conclusion, PEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP's synthesis method has been optimized to produce high yields of the compound with high purity. PEP has shown potential in various scientific research applications, including as a fluorescent probe, photosensitizer, and drug candidate. PEP's mechanism of action is primarily attributed to its ability to interact with biological molecules, including proteins and nucleic acids. PEP has several advantages for use in lab experiments, including its stability, high solubility, and low toxicity. However, further research is needed to fully understand PEP's mechanism of action and its effects on biological systems.
Méthodes De Synthèse
The synthesis of PEP involves a multi-step process that includes the reaction of pyridine with ethyl chloroformate, followed by the reaction with sodium hydride, and finally, the reaction with phenylsulfonyl chloride. The resulting product is then quaternized with methyl iodide to produce PEP. This process has been optimized to produce high yields of PEP with high purity.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S.ClH/c16-13(11-15-9-5-2-6-10-15)14-19(17,18)12-7-3-1-4-8-12;/h1-10H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEKLTRHVSBGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C[N+]2=CC=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6095072.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)
![ethyl 1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6095088.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine](/img/structure/B6095089.png)

![4-[({2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6095099.png)
![1-(2,4-dichlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6095105.png)
![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095113.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6095124.png)
![17-[(3-chloro-5-ethoxy-4-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6095136.png)

![6-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B6095162.png)
